molecular formula C30H34N2O4S B13378108 ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B13378108
M. Wt: 518.7 g/mol
InChI Key: TUBBHDSITYXGOH-QRZLXPAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyrrolidine moiety, and a tert-butylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzylidene and pyrrolidine groups. The tert-butylbenzoyl group is then attached through an amide bond formation. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products .

Scientific Research Applications

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-tert-butylbenzoyl)amino]benzoate
  • Butyl 4-[(4-tert-butylbenzoyl)amino]benzoate
  • Methyl 2-[(4-tert-butylbenzyl)amino]benzoate
  • 2-[(4-tert-butylbenzyl)amino]benzoic acid

Uniqueness

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C30H34N2O4S

Molecular Weight

518.7 g/mol

IUPAC Name

ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-4-hydroxy-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C30H34N2O4S/c1-6-36-29(35)25-26(33)24(18-20-9-14-23(19(2)17-20)32-15-7-8-16-32)37-28(25)31-27(34)21-10-12-22(13-11-21)30(3,4)5/h9-14,17-18,33H,6-8,15-16H2,1-5H3/b24-18-,31-28?

InChI Key

TUBBHDSITYXGOH-QRZLXPAESA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)N3CCCC3)C)/SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)N3CCCC3)C)SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.